molecular formula C16H12FN3O3 B1412716 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 2088945-60-0

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1412716
CAS No.: 2088945-60-0
M. Wt: 313.28 g/mol
InChI Key: HZJOTEVEJKOEHV-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a complex organic compound that features a fluorinated benzoic acid moiety linked to an imidazo[1,2-a]pyridine derivative

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Introduction of the 6-methyl group: This step often involves alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the benzoic acid moiety: This can be done through amide bond formation between the imidazo[1,2-a]pyridine derivative and 4-fluoro-3-aminobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Fluorinated benzoic acids: Compounds with a fluorine atom on the benzoic acid ring, which can influence their chemical reactivity and biological properties.

Uniqueness

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is unique due to the combination of its fluorinated benzoic acid moiety and the imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-9-2-5-14-18-7-13(20(14)8-9)15(21)19-12-6-10(16(22)23)3-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOTEVEJKOEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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